Elaiomycin

説明

This compound has been reported in Streptomyces gelaticus with data available.

特性

CAS番号 |

23315-05-1 |

|---|---|

分子式 |

C13H26N2O3 |

分子量 |

258.36 g/mol |

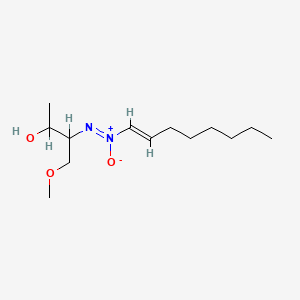

IUPAC名 |

[(2S,3S)-3-hydroxy-1-methoxybutan-2-yl]imino-[(Z)-oct-1-enyl]-oxidoazanium |

InChI |

InChI=1S/C13H26N2O3/c1-4-5-6-7-8-9-10-15(17)14-13(11-18-3)12(2)16/h9-10,12-13,16H,4-8,11H2,1-3H3/b10-9-,15-14?/t12-,13-/m0/s1 |

InChIキー |

BCPWSYQGYBTINM-ZABQTCLWSA-N |

異性体SMILES |

CCCCCC/C=C\[N+](=N[C@@H](COC)[C@H](C)O)[O-] |

正規SMILES |

CCCCCCC=C[N+](=NC(COC)C(C)O)[O-] |

Color/Form |

PALE YELLOW OIL |

他のCAS番号 |

23315-05-1 |

賞味期限 |

STABLE TO AIR; STABLE IN NEUTRAL OR SLIGHTLY ACIDIC AQ SOLN DECOMPOSES INTO YELLOW PRODUCT WHEN DISSOLVED IN 0.1 N NAOH |

溶解性 |

SPARINGLY SOL IN WATER; SOL IN PRACTICALLY ALL COMMON ORG SOLVENTS |

同義語 |

elaiomycin elaiomycin, (S-(R*,R*-(E,Z)))-isome |

製品の起源 |

United States |

Foundational & Exploratory

Elaiomycin: A Historical Perspective on a Tuberculostatic Agent

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elaiomycin, an azoxyalkene antibiotic isolated from Streptomyces hepaticus in 1954, initially demonstrated promising in vitro activity against Mycobacterium tuberculosis. This technical guide provides a comprehensive historical overview of this compound's journey as a potential tuberculostatic agent. It details the early discovery, in vitro efficacy, and the subsequent preclinical toxicity and in vivo studies that ultimately led to the discontinuation of its development for tuberculosis therapy. This document summarizes the available quantitative data, outlines the likely experimental protocols of the era, and presents logical workflows for its initial investigation. While this compound's clinical development was halted due to a lack of in vivo efficacy and significant toxicity concerns, its history offers valuable insights into the challenges of antibiotic discovery and development.

Introduction

The mid-20th century was a golden age for antibiotic discovery, with soil-dwelling actinomycetes proving to be a rich source of novel antimicrobial compounds. In 1954, two seminal papers by Haskell, Ryder, and Bartz, and by Erlich and colleagues, described the isolation, characterization, and biological activity of a new antibiotic, this compound, from the fermentation broths of Streptomyces hepaticus.[1] This compound, identified as an azoxyalkene, exhibited potent inhibitory effects against Mycobacterium tuberculosis in vitro, sparking hope for a new weapon in the fight against tuberculosis. However, this initial promise was soon tempered by disappointing in vivo results and significant toxicity findings. This guide delves into the scientific history of this compound's evaluation as a tuberculostatic agent, presenting the available data in a structured format for researchers and drug development professionals.

Discovery and Physicochemical Properties

This compound was first isolated from the culture filtrate of Streptomyces hepaticus.[2] Its structure was later elucidated, and a laboratory synthesis was achieved in 1977.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C13H26N2O3 | [1] |

| Molar Mass | 258.362 g·mol−1 | [1] |

| Appearance | Pale yellow oil | [2] |

| Solubility | Sparingly soluble in water; soluble in most common organic solvents | [2] |

| Stability | Stable in air and in neutral or slightly acidic aqueous solutions | [2] |

In Vitro Tuberculostatic Activity

Preclinical In Vivo Studies

Despite its promising in vitro profile, this compound proved to be ineffective in vivo.[2] Preclinical studies in animal models, likely guinea pigs which were a common model for tuberculosis research at the time, showed a lack of therapeutic action against experimental tuberculosis infections.

Toxicology and Carcinogenicity

The definitive factor in the cessation of this compound's development as a tuberculostatic agent was its significant toxicity and carcinogenic potential.

Acute and Chronic Toxicity

Preclinical studies in mice, guinea pigs, and rats revealed significant toxic effects.

Table 2: Summary of this compound Toxicity Data

| Species | Route of Administration | Dose | Observed Effects | Reference |

| Mice | Not specified | Not specified | Liver damage | [2] |

| Guinea Pigs | Not specified | Not specified | Liver damage | [2] |

| Young Rats | Oral | > 40 mg/kg | Liver necrosis and death | [2] |

| Rats | Oral | > 40 mg/kg | Testicular atrophy, gastric ulcers | [2] |

Carcinogenicity

This compound was found to be a potent carcinogen in rats.

Table 3: Carcinogenicity Profile of this compound in Rats

| Route of Administration | Dose Range (mg/kg) | Tumor Types Observed | Reference |

| Intragastric, Subcutaneous, or Intraperitoneal | 10-40 | Papillary adenocarcinoma of the kidney, sarcoma of the liver, adenocarcinoma of the upper jejunum, oligodendroglioma of the brain, squamous carcinoma of the jaw, lymphoid tumors | [2] |

Mechanism of Action

The precise mechanism by which this compound exerts its tuberculostatic effect in vitro remains unknown.[2] The early research focus on its antimicrobial properties was quickly overshadowed by its toxicity, and further investigation into its mode of action appears to have been limited.

Experimental Protocols (Reconstructed)

While the exact, detailed protocols from the 1954 studies are not available, it is possible to reconstruct the likely methodologies based on the standard practices of the time.

In Vitro Susceptibility Testing

The determination of this compound's in vitro activity against M. tuberculosis would have likely followed a broth or agar dilution method.

In Vivo Efficacy and Toxicity Studies

The in vivo evaluation of this compound would have involved animal models, most likely guinea pigs for efficacy and rats or mice for toxicity.

Conclusion

The story of this compound as a potential tuberculostatic agent is a stark reminder of the complexities inherent in drug discovery. While demonstrating initial promise with its in vitro activity, the insurmountable hurdles of a lack of in vivo efficacy and severe toxicity, including carcinogenicity, led to its early abandonment for this indication. The history of this compound underscores the critical importance of comprehensive preclinical evaluation, encompassing both efficacy and a thorough toxicological profile, in the development of new therapeutic agents. Although it never reached the clinic for tuberculosis treatment, the study of this compound contributed to the growing body of knowledge on microbial natural products and the rigorous standards required for drug development.

References

Elaiomycin Congeners: A Technical Guide to Structural Diversity and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elaiomycin, first isolated from Streptomyces hepaticus in 1954, is the parent member of a unique family of natural products characterized by a rare azoxy or alkylhydrazide core.[1] This class of compounds has garnered significant interest within the scientific community due to its diverse biological activities, including potent antimicrobial, cytotoxic, and tuberculostatic effects. This technical guide provides a comprehensive overview of the known this compound congeners, detailing their structural differences, summarizing their biological activities, and outlining the key experimental methodologies for their study.

Structural Differences Among this compound Congeners

The structural diversity within the this compound family arises from variations in the core nitrogen-nitrogen linkage and modifications to the aliphatic side chains. The core can be either an azoxy group (-N(O)=N-) or an alkylhydrazide moiety (-NH-NH-CO-). Further diversity is introduced through alterations in the length and saturation of the alkyl chains, as well as the presence of various functional groups such as hydroxyls and carbonyls. The known this compound congeners and their key structural features are summarized in the table below.

| Congener | Core Structure | Key Side Chain Modifications | Molecular Formula |

| This compound | Azoxy | C8 alkyl chain with a C1'-C2' double bond | C₁₃H₂₆N₂O₃ |

| This compound B | Alkylhydrazide | Two long alkyl chains, one with two double bonds | C₂₉H₅₄N₂O₃ |

| This compound C | Alkylhydrazide | Similar to this compound B but with an additional double bond in one alkyl chain | C₂₉H₅₂N₂O₃ |

| This compound D | Azoxy | C8 alkyl chain with a C1'-C2' double bond and a ketone at C7' | C₁₃H₂₄N₂O₄ |

| This compound E | Azoxy | C8 alkyl chain with a C1'-C2' double bond and a hydroxyl group at C7' | C₁₃H₂₆N₂O₄ |

| This compound F | Azoxy | C8 alkyl chain with a C1'-C2' double bond and a hydroxyl group at C6' | C₁₃H₂₆N₂O₄ |

| This compound H | Azoxy | C8 alkyl chain with a C1'-C2' double bond and a terminal carboxylic acid | Not Available |

| This compound J | Azoxy | C8 alkyl chain with a C1'-C2' double bond and a terminal amide | Not Available |

| This compound K | Azoxy | Saturated C8 alkyl chain | C₁₃H₂₈N₂O₃ |

| This compound L | Azoxy | Saturated C9 alkyl chain | C₁₄H₃₀N₂O₃ |

Biological Activity

The structural variations among this compound congeners directly influence their biological activity profiles. While some exhibit potent and specific antimicrobial effects, others display significant cytotoxicity against various cancer cell lines. The available quantitative data on their biological activities are summarized below.

| Congener | Assay | Cell Line/Organism | IC₅₀ / MIC (µM) |

| This compound | Cytotoxicity | HepG2 | 16.3[2] |

| This compound B | Acetylcholinesterase Inhibition | - | 1.0[3] |

| Phosphodiesterase (PDE-4B2) Inhibition | - | 6.5[3] | |

| This compound C | Acetylcholinesterase Inhibition | - | 2.0[3] |

| Phosphodiesterase (PDE-4B2) Inhibition | - | 8.0[3] | |

| This compound H | Cytotoxicity | Various Cell Lines | 4.86[2] |

| This compound (Unnamed congener 212) | Cytotoxicity | Various Cell Lines | 12.26[2] |

| Cytotoxicity | HepG2 | 16.3[2] | |

| This compound K | Antibacterial | Bacillus subtilis | 30.05 (IC₅₀) |

| Antibacterial | Staphylococcus lentus | 54.15 (IC₅₀) | |

| Antibacterial | Xanthomonas campestris | 47.5 (IC₅₀) | |

| This compound L | Antibacterial | Bacillus subtilis | 22.9 (IC₅₀) |

| Antibacterial | Staphylococcus lentus | 41.7 (IC₅₀) | |

| Antibacterial | Xanthomonas campestris | 51.3 (IC₅₀) |

Experimental Protocols

Isolation and Purification of this compound Congeners from Streptomyces sp.

This protocol describes a general method for the extraction and purification of this compound congeners from a submerged culture of a producing Streptomyces strain.[3]

a. Fermentation:

-

Inoculate a suitable production medium (e.g., oatmeal medium supplemented with trace elements) with a spore suspension of the Streptomyces strain.

-

Incubate the culture in a fermentor with controlled aeration and agitation for an optimized period (e.g., 96 hours).

b. Extraction:

-

Separate the mycelium from the culture broth by filtration.

-

Culture Filtrate: Pass the filtrate through an Amberlite XAD-16 resin column. Elute the adsorbed compounds with methanol. Concentrate the methanolic eluate in vacuo.

-

Mycelium: Extract the mycelium with a mixture of methanol and acetone (1:1, v/v). Concentrate the extract in vacuo to an aqueous residue and then partition with ethyl acetate.

c. Purification:

-

Subject the crude extracts to column chromatography on silica gel or a diol-modified silica gel.

-

Elute with a gradient of solvents, such as a linear gradient from dichloromethane to a mixture of dichloromethane and methanol (e.g., 9:1, v/v).

-

Further purify the fractions containing this compound congeners using size-exclusion chromatography on Sephadex LH-20 with methanol as the eluent.

-

Isolate individual congeners by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Structural Elucidation by NMR and Mass Spectrometry

The structures of the purified this compound congeners are typically elucidated using a combination of spectroscopic techniques.

a. Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition and exact mass of the molecules.

b. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: ¹H and ¹³C NMR spectra provide initial information about the proton and carbon environments in the molecule.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons, which is crucial for connecting different structural fragments.

-

¹⁵N NMR: When applicable, this technique provides direct information about the nitrogen atoms in the core structure.[4]

-

Antimicrobial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) of this compound congeners against various microorganisms can be determined using the broth microdilution method.

a. Inoculum Preparation:

-

Prepare a standardized inoculum of the test microorganism (e.g., Mycobacterium tuberculosis) in a suitable broth medium (e.g., Middlebrook 7H9).

b. Serial Dilution:

-

Perform serial twofold dilutions of the this compound congener in a 96-well microtiter plate.

c. Inoculation and Incubation:

-

Inoculate each well with the standardized microbial suspension.

-

Incubate the plates under appropriate conditions (e.g., 37°C for mycobacteria).

d. MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay against HepG2 Cells

The cytotoxic effects of this compound congeners can be evaluated against human cancer cell lines, such as the hepatocellular carcinoma cell line HepG2, using a colorimetric assay like the MTT assay.

a. Cell Seeding:

-

Seed HepG2 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

b. Compound Treatment:

-

Treat the cells with various concentrations of the this compound congener for a specified duration (e.g., 48 hours).

c. MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

d. Absorbance Measurement:

-

Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is proportional to the number of viable cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Signaling Pathways and Mechanism of Action

To date, the specific signaling pathways modulated by this compound and its congeners have not been extensively elucidated in the scientific literature. The primary mechanism of action for some related natural products, the arylomycins, has been identified as the inhibition of type I signal peptidase (SPase), a critical enzyme in the bacterial protein secretion pathway. It is plausible that elaiomycins may share a similar mechanism of action, leading to the disruption of protein localization and ultimately cell death. However, further research is required to confirm this hypothesis and to identify the specific molecular targets and downstream signaling events affected by this unique class of compounds.

Conclusion

The this compound congeners represent a fascinating and biologically active class of natural products with considerable potential for further investigation and development. Their unique structural features and diverse biological activities make them attractive lead compounds for antimicrobial and anticancer drug discovery. This technical guide provides a foundational understanding of their chemistry and biology, and it is hoped that the detailed methodologies will facilitate future research into this promising family of molecules. Further studies are crucial to fully elucidate their mechanisms of action and to explore their therapeutic potential.

References

Elaiomycin and its Analogs: A Technical Guide to their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elaiomycin is a natural product first isolated from Streptomyces hepaticus in 1954, characterized by a distinctive azoxyalkene functional group.[1][2] This compound and its subsequently discovered analogs, such as Elaiomycins B, C, K, and L, are produced by various Streptomyces species.[3][4][5] The this compound family has garnered significant interest within the scientific community due to its broad spectrum of biological activities, including potent antimicrobial and anticancer properties.[6][7] While initially recognized for its in vitro tuberculostatic effects, research has expanded to reveal its activity against other bacteria and various cancer cell lines.[1] This guide provides a comprehensive overview of the quantitative biological data, experimental methodologies used for its evaluation, and the current understanding of its mechanism of action.

Antimicrobial Activity

This compound and its analogs exhibit a range of antimicrobial activities, particularly against Gram-positive bacteria and mycobacteria. The potency of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Quantitative Antimicrobial Data

The following table summarizes the reported MIC values for this compound and its analogs against various microbial strains.

| Compound | Organism | MIC (µM) | MIC (µg/mL) | Reference |

| This compound | Mycobacterium tuberculosis | Strong in vitro inhibition | - | [4][6] |

| This compound K | Bacillus subtilis | 30.05 (± 2.45) | - | [8] |

| Staphylococcus lentus | 54.15 (± 0.75) | - | [8] | |

| Xanthomonas campestris | 47.5 (± 1.5) | - | [3][8] | |

| This compound L | Bacillus subtilis | 22.9 (± 1.2) | - | [8] |

| Staphylococcus lentus | 41.7 (± 1.9) | - | [8] | |

| Xanthomonas campestris | 51.3 (± 8.3) | - | [3][8] | |

| Elaiophylin Analogs | Methicillin-resistant S. aureus (MRSA) | - | 1 - 4 | [7] |

| Vancomycin-resistant Enterococci (VRE) | - | 1 - 4 | [7] | |

| Methicillin-resistant S. epidermidis (MRSE) | - | 2 - 16 | [7] |

Note: Data for some compounds are presented in µM or µg/mL as reported in the source literature. Direct conversion may not be possible without molecular weight information for all specific analogs.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[9][10]

Objective: To determine the lowest concentration of this compound or its analogs that inhibits the visible growth of a specific bacterium.

Materials:

-

Sterile 96-well microtiter plates

-

Test compound (this compound or analog) stock solution

-

Bacterial culture in logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth - MHB)[11]

-

Sterile pipette and tips

-

Incubator set to the optimal growth temperature for the bacterium (e.g., 35-37°C)

-

Spectrophotometer or plate reader (optional, for quantitative measurement)

-

Positive control (broth with bacteria, no compound)

-

Negative control (broth only)

Procedure:

-

Compound Dilution: Prepare a serial twofold dilution of the test compound in the broth medium directly in the 96-well plate.[9] For example, add 100 µL of broth to wells 2 through 12. Add 200 µL of the starting compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, to create a concentration gradient. Discard the final 100 µL from the last dilution well.

-

Inoculum Preparation: Standardize the bacterial suspension to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ Colony-Forming Units (CFU)/mL.[10][11]

-

Inoculation: Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. Add 100 µL of this diluted inoculum to each well (except the negative control).[10]

-

Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.[12]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[10][12] This can be assessed visually or by measuring the optical density with a plate reader.

Visualization: MIC Determination Workflow

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Elaiomycins K and L, new azoxy antibiotics from Streptomyces sp. Tü 6399* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Elaiomycins B and C, novel alkylhydrazides produced by Streptomyces sp. BK 190*. - OceanRep [oceanrep.geomar.de]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. woah.org [woah.org]

- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. apec.org [apec.org]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

Elaiomycin: Production, Fermentation, and Purification - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of elaiomycin, a potent azoxy antibiotic. It covers the microorganisms known to produce this compound, detailed fermentation and extraction protocols, and quantitative production data. This document is intended to serve as a comprehensive resource for researchers involved in natural product discovery, fermentation science, and antibiotic development.

This compound-Producing Organisms

This compound and its congeners are natural products primarily isolated from various species of the genus Streptomyces, a well-known source of bioactive secondary metabolites. The original discovery of this compound was from Streptomyces hepaticus.[1] Since then, several other Streptomyces strains have been identified as producers of this compound and a variety of its structural analogs.

Known producing strains include:

-

Streptomyces hepaticus : The original source of this compound.[1]

-

Streptomyces sp. BK 190 : This strain, isolated from hay meadow soil, produces this compound as well as the novel alkylhydrazides, this compound B and C.[1][2] It is closely related to Streptomyces sanglieri.[1]

-

Streptomyces sp. Tü 6399 : Producer of the new analogs, this compound K and L.[3][4]

-

Streptomyces sp. HKI0708 : This strain is known to produce elaiomycins D, E, and F.[5]

-

Streptomyces gelaticus : Has also been reported to produce this compound.[6]

These organisms are typically isolated from soil and can be cultivated under specific laboratory conditions to induce the production of these bioactive compounds.

Fermentation and Production Yields

The production of this compound is achieved through submerged fermentation of the producing Streptomyces strain. The yield of this compound and its analogs is highly dependent on the specific strain, composition of the culture medium, and various physical fermentation parameters.

Quantitative Data Presentation

The following table summarizes the production yields of this compound and its derivatives from Streptomyces sp. BK 190 after 96 hours of fermentation.

| Compound | Yield (mg/L) | Source | Reference |

| This compound | 24 | Culture Filtrate | [1] |

| This compound B | 15 | Culture Filtrate | [1] |

| This compound B | 15 | Mycelium | [1] |

| This compound C | 9.5 | Culture Filtrate | [1] |

| This compound C | 12 | Mycelium | [1] |

Experimental Protocols

This section details the methodologies for the cultivation of this compound-producing organisms, followed by the extraction and purification of the target compounds.

Fermentation Protocol for Streptomyces sp. BK 190

This protocol is based on the successful cultivation for the production of this compound, this compound B, and C.

1. Media and Culture Conditions:

-

Seed Culture: Initiate a seed culture in a suitable medium (e.g., ISP 1 broth supplemented with glucose and magnesium) and incubate for 24-48 hours.[7]

-

Production Medium: Utilize a complex medium. While the exact composition for strain BK 190 is not specified, a typical Streptomyces production medium contains a combination of carbon sources (e.g., glucose, glycerol), nitrogen sources (e.g., soybean meal, yeast extract), and inorganic salts.[8][9][10]

-

Growth Parameters:

-

Fermentor Setup (20-L Scale):

-

Inoculum: Use a 5% (v/v) seed culture to inoculate the production fermentor.[11]

-

Aeration: Supply sterile air at a rate of 0.5 volumes of air per volume of medium per minute (vvm).[1]

-

Agitation: Maintain an agitation speed of 1000 rpm to ensure adequate mixing and oxygen transfer.[1]

-

Fermentation Time: Continue the fermentation for 96 hours, which corresponds to the maximal biomass and highest production of elaiomycins.[1]

-

Extraction Protocol

Following fermentation, the this compound compounds must be separated from the culture broth and mycelium.

1. Separation of Broth and Mycelium:

-

Centrifuge the entire culture broth at high speed (e.g., 10,000 rpm for 15 minutes) or filter through a Buchner funnel to separate the culture filtrate (supernatant) from the mycelial biomass.[7][12]

2. Extraction from Culture Filtrate:

-

Adsorption: Pass the culture filtrate through an Amberlite XAD-16 resin column (2 L resin volume for a 20-L fermentation) to adsorb the this compound compounds.[1]

-

Elution: Elute the compounds from the resin with methanol (MeOH).[1]

-

Solvent Partitioning: Concentrate the methanolic eluate in vacuo to an aqueous residue. Perform a liquid-liquid extraction on this residue three times with an equal volume of ethyl acetate (EtOAc).[1]

-

Drying: Combine the ethyl acetate fractions and concentrate to dryness in vacuo to yield the crude extract.[1]

3. Extraction from Mycelium (for this compound B and C):

-

Extract the mycelial cake twice with a 1:1 mixture of methanol and acetone (MeOH-Me₂CO).[1]

-

Combine the solvent extracts and concentrate in vacuo to an aqueous residue.

-

Re-extract this residue three times with ethyl acetate.[1]

-

Combine the ethyl acetate layers and evaporate to dryness to obtain the mycelial crude extract.

Purification Protocol

The crude extracts are purified using a multi-step chromatography process.

1. Initial Chromatography:

-

Dissolve the crude product in dichloromethane (CH₂Cl₂) and apply it to a diol-modified silica gel column.[1]

-

Elute the compounds using a linear gradient from 100% CH₂Cl₂ to a 9:1 mixture of CH₂Cl₂-MeOH.[1]

2. Size-Exclusion Chromatography:

-

Perform further purification on the fractions containing elaiomycins using a Sephadex LH-20 column with methanol as the eluent.[1]

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Achieve final purification of individual compounds using preparative reversed-phase HPLC (RP-HPLC).[1]

-

Column: Nucleosil-100 C-18 (20 x 250 mm).[1]

-

Mobile Phase: An isocratic system of methanol-water (95:5).[1]

-

This final step yields pure this compound as a colorless oil and elaiomycins B and C as white powders.[1]

Visualizations: Workflows and Pathways

Biosynthetic Pathway Overview

While the complete enzymatic pathway for this compound has not been fully elucidated, studies on related azoxy compounds and isotope labeling experiments provide insight into its formation. The biosynthesis is believed to involve precursors such as L-serine and acetate. L-serine is thought to provide the N-N bond backbone, which is a critical step in the formation of the characteristic azoxy group.

Caption: Proposed biosynthetic pathway of this compound from primary precursors.

Experimental Workflow

The following diagram illustrates the overall experimental workflow from the fermentation of the Streptomyces strain to the purification of the final this compound products.

Caption: General workflow for this compound production and purification.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Elaiomycins K and L, new azoxy antibiotics from Streptomyces sp. Tü 6399* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Elaiomycins D-F, antimicrobial and cytotoxic azoxides from Streptomyces sp. strain HKI0708 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Production of rapamycin in Streptomyces hygroscopicus from glycerol-based media optimized by systemic methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of fermentation conditions and medium compositions for the production of chrysomycin a by a marine-derived strain Streptomyces sp. 891 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN102936608A - Method for producing avilamycin by fermenting - Google Patents [patents.google.com]

- 12. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Analysis of the Elaiomycin Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the putative biosynthetic gene cluster (BGC) for elaiomycin, an azoxy-containing natural product with significant antimicrobial and cytotoxic activities. This compound is produced by various Streptomyces species, including Streptomyces hepaticus and Streptomyces sp. BK 190.[1][2] While the definitive this compound BGC has not been fully characterized, extensive research into the biosynthesis of analogous azoxy compounds, particularly valanimycin, provides a robust framework for a putative pathway and a strategy for its elucidation.[3][4]

The this compound Molecule and its Biological Activity

This compound is an aliphatic azoxyalkene, a class of compounds characterized by a distinctive R-N=N+(O-)-R' functional group.[5] This azoxy moiety is crucial for its biological activity, which includes potent inhibition of Mycobacterium tuberculosis and cytotoxicity against various cancer cell lines.[1][2] Several congeners of this compound have been isolated, suggesting a versatile biosynthetic machinery capable of producing structural variants.[6]

The Putative this compound Biosynthetic Gene Cluster (ela)

The biosynthesis of the azoxy functional group is an area of intense research. Recent studies have revealed a conserved enzymatic cascade for azoxy bond formation in bacteria, which proceeds through a hydrazine-azo-azoxy pathway.[4][7] The biosynthetic gene cluster for valanimycin (vlm) in Streptomyces viridifaciens serves as an excellent model for proposing a putative BGC for this compound (ela).[3][8] The cluster is predicted to contain genes for precursor synthesis, N-N bond formation, oxidation, regulation, and self-resistance.

Data Presentation: Proposed Genes in the this compound BGC

The following table outlines the proposed genes and their functions within the putative ela cluster, based on homology to the characterized valanimycin (vlm) BGC.

| Putative Gene | Homolog (Valanimycin BGC) | Proposed Function | Key Features / Enzyme Family |

| elaP1 | - | Fatty Acyl-AMP Ligase | Activates a fatty acid precursor for subsequent modification. |

| elaP2 | - | Acyl-CoA Dehydrogenase | Introduces a double bond into the fatty acid chain. |

| elaA | vlmA | O-seryl-hydroxylamine synthase | Catalyzes the transfer of a seryl group to a hydroxylamine intermediate.[8][9] |

| elaO | vlmO | Hydrazine Synthase | A membrane-bound enzyme that catalyzes N-N bond formation to create a hydrazine intermediate.[4][9] |

| elaB | vlmB | Azoxy Synthase | A non-heme diiron enzyme that catalyzes the four-electron oxidation of the hydrazine intermediate to the final azoxy product.[4][7][9] |

| elaH/R | vlmH/R | Two-component FMO | A flavin-dependent monooxygenase system likely involved in N-hydroxylation of an amine precursor.[8] |

| elaI | vlmI | SARP Regulator | A Streptomyces Antibiotic Regulatory Protein (SARP) that acts as a pathway-specific transcriptional activator.[10] |

| elaF | vlmF | MFS Transporter | A Major Facilitator Superfamily transporter conferring self-resistance by exporting this compound.[8] |

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to begin from two primary precursors: a fatty acid (e.g., octanoic acid) and an amino acid-derived amine. The pathway involves the activation of the fatty acid, formation of a hydroxylamine intermediate, enzymatic N-N bond formation, and a final oxidation step to yield the characteristic azoxy group.

Caption: Proposed biosynthetic pathway for this compound.

Regulation of this compound Biosynthesis

The production of antibiotics in Streptomyces is tightly controlled by a hierarchical regulatory network. It is highly probable that the ela gene cluster is controlled by a pathway-specific activator belonging to the SARP family, analogous to VlmI in valanimycin biosynthesis.[10] The expression of this activator is likely integrated into a broader signaling cascade that responds to nutritional cues and cell-density-dependent signals, such as hormone-like γ-butyrolactones (GBLs).

Caption: A general model for the regulatory control of the this compound BGC.

Experimental Protocols for BGC Analysis

The characterization of the this compound BGC requires a combination of genome mining, genetic manipulation, and analytical chemistry. The following protocols provide a detailed methodology for key experiments.

Caption: Workflow for the identification and verification of the this compound BGC.

Protocol 1: Identification of the Putative BGC via Genome Mining

This protocol outlines the use of the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) pipeline to identify the putative ela BGC from the genome of a producing Streptomyces strain.[11]

-

DNA Isolation and Sequencing:

-

Cultivate the this compound-producing Streptomyces strain in a suitable liquid medium (e.g., TSB) to stationary phase.

-

Harvest mycelia by centrifugation.

-

Isolate high-molecular-weight genomic DNA using a standard phenol-chloroform extraction protocol or a commercial kit designed for Actinobacteria.

-

Sequence the genome using a long-read technology (e.g., PacBio or Oxford Nanopore) to ensure the BGC is captured on a single contig.

-

-

antiSMASH Analysis:

-

Navigate to the public antiSMASH web server for bacteria.[11]

-

Upload the assembled genome sequence in FASTA or GenBank format.

-

Run the analysis with default settings, ensuring that the "ClusterFinder" and "KnownClusterBlast" options are enabled.

-

-

Candidate Cluster Identification:

-

Examine the antiSMASH output for BGCs predicted to produce "azoxy" or "N-N-containing" compounds.

-

Prioritize clusters containing genes homologous to the key enzymes in valanimycin biosynthesis, such as a non-heme diiron oxidase (vlmB homolog) and a hydrazine synthase (vlmO homolog).[4][9]

-

The presence of a SARP regulator and an MFS transporter within the cluster provides further corroborating evidence.[10]

-

Protocol 2: Functional Verification by Targeted Gene Inactivation

This protocol describes the creation of a targeted gene knockout of a key biosynthetic gene (e.g., elaB, the putative azoxy synthase) to confirm its role in this compound production.

-

Construct Design:

-

Using the sequence from the candidate BGC, design a knockout plasmid. For PCR-targeting, this involves amplifying an antibiotic resistance cassette (e.g., apramycin) flanked by ~40 bp homology arms corresponding to the regions immediately upstream and downstream of the elaB coding sequence.

-

Clone this construct into a temperature-sensitive delivery vector that cannot replicate in Streptomyces (e.g., pKC1132).

-

-

Conjugation and Recombination:

-

Transform the final construct into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).

-

Grow the E. coli donor and the wild-type Streptomyces recipient strain to mid-log phase.

-

Mix the donor and recipient cultures and plate them on a suitable conjugation medium (e.g., SFM agar). Incubate to allow plasmid transfer.[12]

-

Overlay the plates with an appropriate antibiotic (e.g., apramycin) to select for exconjugants where the plasmid has integrated.

-

-

Selection of Double-Crossover Mutants:

-

Isolate primary single-crossover integrants (apramycin-resistant, sensitive to the vector's antibiotic marker).

-

Propagate these isolates on non-selective media to encourage a second crossover event, which will excise the vector backbone.

-

Screen for colonies that are now resistant to apramycin but have lost the vector's resistance marker, indicating a clean gene replacement.

-

-

Verification and Analysis:

-

Confirm the correct gene deletion in putative mutants using PCR and sequencing.

-

Cultivate the wild-type and the ΔelaB mutant strains under production conditions.

-

Extract the secondary metabolites from the culture broth and mycelium using ethyl acetate.

-

Analyze the extracts by HPLC and LC-MS. A successful knockout will result in the complete abolishment of the this compound peak in the mutant's metabolic profile compared to the wild-type.[12]

-

Protocol 3: Heterologous Expression of the BGC

This protocol details the cloning of the entire putative BGC into a model expression host to prove that the cluster is sufficient for this compound production.

-

BGC Cloning:

-

Construct a Bacterial Artificial Chromosome (BAC) library from the genomic DNA of the producer strain.[13]

-

Screen the BAC library using PCR with primers specific to the 5' and 3' ends of the putative ela cluster to identify a clone containing the entire BGC.

-

Alternatively, use a targeted cloning method like CATCH (Cas9-Assisted Targeting of CHromosome segments) to directly capture the BGC from the genome.[14]

-

-

Host Strain and Conjugation:

-

Introduce the confirmed BAC clone containing the ela BGC into an E. coli donor strain.

-

Choose a suitable heterologous host, typically a "clean" Streptomyces strain with a well-characterized genetic background and few native secondary metabolites (e.g., S. coelicolor M1146 or S. lividans SBT5).[13][14]

-

Perform intergeneric conjugation between the E. coli donor and the Streptomyces host as described in Protocol 2.

-

-

Metabolite Analysis:

-

Select for Streptomyces exconjugants that have received the BAC.

-

Cultivate the heterologous host containing the empty BAC (negative control) and the host containing the ela-BGC-BAC under various fermentation conditions.

-

Extract and analyze the metabolites by LC-MS. The successful expression will be confirmed by the de novo production of this compound in the strain harboring the ela BGC, which is absent in the negative control.[14]

-

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Molecular characterization and analysis of the biosynthetic gene cluster for the azoxy antibiotic valanimycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. orbit.dtu.dk [orbit.dtu.dk]

- 5. Chemistry and Biology of Natural Azoxy Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Elaiomycins D-F, antimicrobial and cytotoxic azoxides from Streptomyces sp. strain HKI0708 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pnas.org [pnas.org]

- 9. Reconstitution of the Final Steps in the Biosynthesis of Valanimycin Reveals the Origin of its Characteristic Azoxy Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of valanimycin biosynthesis in Streptomyces viridifaciens: characterization of VlmI as a Streptomyces antibiotic regulatory protein (SARP) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A guide to genome mining and genetic manipulation of biosynthetic gene clusters in Streptomyces [jmicrobiol.or.kr]

- 12. From a Natural Product to Its Biosynthetic Gene Cluster: A Demonstration Using Polyketomycin from Streptomyces diastatochromogenes Tü6028 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. researchgate.net [researchgate.net]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of Elaiomycin on Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elaiomycin is a natural product first isolated from Streptomyces hepaticus that has demonstrated tuberculostatic and weak to moderate antibacterial activity against a range of bacteria.[1] Despite its discovery decades ago, the precise molecular mechanism by which this compound exerts its antibacterial effects remains largely uncharacterized. This technical guide provides a comprehensive overview of the current knowledge on this compound's biological activity and presents a detailed, systematic approach for the elucidation of its mechanism of action. This document is intended to serve as a foundational resource for researchers aiming to investigate this enigmatic natural product and unlock its therapeutic potential.

Current State of Knowledge: Antibacterial Activity of this compound and its Analogs

While the specific molecular target of this compound is not yet identified, several studies have reported its in vitro activity against various bacterial species. The following table summarizes the available quantitative data on the inhibitory concentrations of this compound and its derivatives.

| Compound | Bacterial Strain | Activity Metric | Value | Reference |

| This compound | Mycobacterium tuberculosis | Not specified | Strong in vitro inhibition | [2] |

| This compound K | Bacillus subtilis | IC50 | 30.05 ( ± 2.45) µM | [3] |

| This compound L | Bacillus subtilis | IC50 | 22.9 ( ± 1.2) µM | [3] |

| This compound K | Staphylococcus lentus | IC50 | 54.15 (±0.75) µM | [3] |

| This compound L | Staphylococcus lentus | IC50 | 41.7 (±1.9) µM | [3] |

| This compound K | Xanthomonas campestris | IC50 | 47.5 (±1.5) µM | [3] |

| This compound L | Xanthomonas campestris | IC50 | 51.3 (±8.3) µM | [3] |

| This compound | HepG2 (Human liver cancer cell line) | IC50 | 16.3 µM | [4] |

Proposed Experimental Workflow for Mechanism of Action Elucidation

Given the absence of a defined mechanism, a multi-pronged approach is necessary to identify the cellular target and pathway affected by this compound. The following workflow outlines a logical progression of experiments, from broad phenotypic observations to specific target identification and validation.

Caption: A proposed experimental workflow for elucidating the mechanism of action of this compound.

Detailed Methodologies for Key Experiments

Determination of Minimum Inhibitory Concentration (MIC)

Protocol:

-

Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., Bacillus subtilis, Staphylococcus aureus) in appropriate broth medium overnight at the optimal temperature. Dilute the overnight culture to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.

-

Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (or other appropriate media).

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterium for 16-20 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Macromolecular Synthesis Incorporation Assays

Protocol:

-

Bacterial Culture: Grow the test bacterium to the mid-logarithmic phase.

-

Antibiotic Treatment: Aliquot the bacterial culture into separate tubes and add this compound at concentrations corresponding to 0.5x, 1x, and 2x the MIC. Include a no-antibiotic control.

-

Radiolabeled Precursor Addition: To different sets of tubes, add a radiolabeled precursor for a specific macromolecule:

-

DNA Synthesis: [³H]thymidine

-

RNA Synthesis: [³H]uridine

-

Protein Synthesis: [³H]leucine or ³⁵S-methionine

-

Cell Wall Synthesis: [¹⁴C]N-acetylglucosamine (for Gram-positive bacteria)

-

-

Time-Course Sampling: At various time points (e.g., 0, 5, 10, 20, 30 minutes) after precursor addition, remove aliquots from each tube.

-

Precipitation and Scintillation Counting: Precipitate the macromolecules using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the incorporated radioactivity over time for each condition. A significant reduction in the incorporation of a specific precursor in the presence of this compound indicates inhibition of the corresponding macromolecular synthesis pathway.

Generation and Characterization of this compound-Resistant Mutants

Protocol:

-

Selection of Resistant Mutants: Plate a high density of the susceptible bacterial strain (e.g., 10⁸-10⁹ CFU) on agar plates containing this compound at a concentration 4-8 times the MIC.

-

Isolation and Verification: Isolate colonies that grow on the selection plates. Re-streak the isolates on both antibiotic-free and this compound-containing plates to confirm the resistance phenotype.

-

Whole Genome Sequencing: Extract genomic DNA from the confirmed resistant mutants and the parental wild-type strain. Perform whole-genome sequencing using a next-generation sequencing platform.

-

Bioinformatic Analysis: Compare the genome sequences of the resistant mutants to the wild-type sequence to identify single nucleotide polymorphisms (SNPs), insertions, or deletions that are common among the resistant isolates.

-

Candidate Gene Identification: Genes with recurring mutations are strong candidates for being the molecular target of this compound or being involved in a resistance mechanism.

Affinity Chromatography for Target Identification

Protocol:

-

Immobilization of this compound: Chemically modify this compound to introduce a linker arm that can be covalently attached to an affinity resin (e.g., NHS-activated sepharose beads) without abolishing its antibacterial activity.

-

Preparation of Cell Lysate: Grow a large culture of the susceptible bacterium and prepare a cell-free lysate by methods such as sonication or French press.

-

Affinity Chromatography:

-

Pack a column with the this compound-conjugated resin.

-

Pass the cell lysate through the column to allow proteins to bind to the immobilized this compound.

-

Wash the column extensively with a low-salt buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a high-salt buffer, a change in pH, or by competing with free this compound.

-

-

Protein Identification: Analyze the eluted protein fractions by SDS-PAGE. Excise protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).

Hypothetical Signaling Pathway and Further Investigations

Should the initial experiments suggest that this compound inhibits a specific cellular process, for instance, a key enzymatic step in a metabolic pathway, further focused investigations would be warranted. The following diagram illustrates a hypothetical scenario where this compound is found to inhibit a bacterial kinase.

Caption: A hypothetical signaling pathway illustrating the inhibition of a bacterial kinase by this compound.

To validate such a hypothesis, researchers would need to:

-

Clone, express, and purify the candidate kinase.

-

Perform in vitro kinase assays in the presence and absence of this compound to measure direct inhibition and determine kinetic parameters (e.g., IC₅₀, Kᵢ).

-

Investigate the downstream effects of kinase inhibition in the bacterial cell.

Conclusion

This compound represents an intriguing natural product with untapped potential. While its mechanism of action is currently a black box, the experimental strategies outlined in this guide provide a clear and robust framework for its elucidation. A thorough investigation, combining phenotypic analysis, genetic approaches, and biochemical validation, will be crucial to unraveling the molecular secrets of this compound and paving the way for its potential development as a novel antibacterial agent.

References

Elaiomycin's Cytotoxic Assault on Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elaiomycin, a natural product isolated from Streptomyces hepaticus, has demonstrated notable cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth overview of the existing research on this compound's anticancer properties, with a focus on its cytotoxicity, the experimental methodologies used for its evaluation, and the underlying molecular mechanisms of action. The information is presented to facilitate further research and development of this compound and its analogs as potential cancer therapeutic agents.

Data Presentation: Cytotoxicity of this compound and its Derivatives

The cytotoxic potential of this compound and its related compounds has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

| Compound/Extract | Cancer Cell Line | Cell Type | IC50 Value (µM) | Reference |

| This compound H | Multiple Cell Lines | - | 4.86 | [1] |

| This compound 212 | Multiple Cell Lines | - | 12.26 | [1] |

| This compound 212 | HepG-2 | Human Liver Carcinoma | 16.3 | [1] |

| This compound 212 | HT-29 | Human Colon Adenocarcinoma | Inactive | [1] |

| Streptomyces sp. SS162 Crude Extract | A549 | Human Lung Adenocarcinoma | 407.38 µg/ml | [2] |

Mechanism of Action: Induction of Apoptosis and Modulation of Signaling Pathways

Current research indicates that this compound and related compounds from Streptomyces exert their cytotoxic effects primarily through the induction of apoptosis, or programmed cell death. This process is orchestrated by a complex network of signaling pathways that regulate cell survival and death.

Apoptosis Induction

Compounds derived from Streptomyces have been shown to trigger apoptosis in cancer cells. This is often characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. A key mechanism in this process is the activation of caspases, a family of protease enzymes that play an essential role in the execution phase of apoptosis. One study on a pure cytotoxic compound from Streptomyces sp. SY-103 demonstrated the proteolytic activation of caspase-3, a key executioner caspase.

Modulation of Bcl-2 Family Proteins

The Bcl-2 family of proteins are critical regulators of apoptosis, comprising both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. The ratio of these proteins is a key determinant of a cell's susceptibility to apoptotic stimuli. Natural products have been shown to modulate the expression of these proteins, thereby promoting apoptosis in cancer cells. For instance, an elevated Bax/Bcl-2 ratio is a common mechanism by which cytotoxic agents induce apoptosis. While direct evidence for this compound's effect on specific Bcl-2 family members is still emerging, it is a probable mechanism contributing to its pro-apoptotic activity.

Perturbation of PI3K/Akt and MAPK Signaling Pathways

The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for cell survival, proliferation, and differentiation. Their dysregulation is a hallmark of many cancers. Research suggests that cytotoxic compounds from Streptomyces can interfere with these pathways. For example, inhibition of the PI3K/Akt pathway has been shown to sensitize leukemia cells to apoptosis induced by a Streptomyces metabolite. The MAPK pathway, which includes cascades like the ERK pathway, is also a potential target. By inhibiting these pro-survival pathways, this compound can shift the cellular balance towards apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's cytotoxicity.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Protocol:

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the indicated time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample and can be employed to analyze the expression levels of apoptosis-related proteins like caspases and Bcl-2 family members.

Protocol:

-

Protein Extraction: Lyse the this compound-treated and control cells in RIPA buffer to extract total proteins.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, p-Akt, p-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Experimental Workflows

To illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, production yields, and experimental protocols for the isolation of Elaiomycin and its related azoxy compounds. Azoxy compounds are a unique class of natural products characterized by an RN=N⁺(O⁻)R functional group, exhibiting a range of biological activities, including antimicrobial and cytotoxic effects. This compound, first isolated from Streptomyces hepaticus, is a notable member of this family with tuberculostatic properties. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery and drug development.

Natural Sources and Production of this compound and Its Analogs

This compound and its derivatives are primarily produced by various species of actinomycetes, particularly from the genus Streptomyces. These microorganisms are prolific producers of a wide array of secondary metabolites. Below is a summary of the known natural sources and reported production yields of this compound and its analogs.

Table 1: Quantitative Production of this compound and Related Azoxy Compounds from Streptomyces Species

| Compound | Producing Organism | Production Yield (mg/L) | Reference(s) |

| This compound | Streptomyces sp. BK 190 | 24 | [1] |

| This compound B | Streptomyces sp. BK 190 | 15 (culture filtrate), 15 (mycelium) | [1] |

| This compound C | Streptomyces sp. BK 190 | 9.5 (culture filtrate), 12 (mycelium) | [1] |

| This compound K | Streptomyces sp. Tü 6399 | 31 | |

| This compound L | Streptomyces sp. Tü 6399 | 33 |

Other Naturally Occurring Azoxy Compounds

Beyond the this compound family, a variety of other azoxy compounds have been isolated from diverse natural sources, including bacteria and fungi. These compounds exhibit a range of biological activities and structural diversity.

Table 2: Examples of Other Natural Azoxy Compounds and Their Sources

| Compound | Producing Organism | Source Type | Biological Activity | Reference(s) |

| Valanimycin | Streptomyces viridifaciens | Bacterium | Antibacterial, Antitumor | [2] |

| Azoxybacilin | Bacillus cereus | Bacterium | Antifungal | [2] |

| Azoxymycins | Streptomyces chattanoogensis | Bacterium | Cytotoxic | |

| Jietacins | Streptomyces sp. KP-197 | Bacterium | Nematicidal | [3] |

| Macrozamin | Macrozamia riedlei | Plant (Cycad) | Toxic | |

| LL-BH872α | Streptomyces hinnulinus | Bacterium | Antifungal | |

| Maniwamycins | Streptomyces sp. | Bacterium | Antifungal |

Experimental Protocols

This section provides detailed methodologies for the fermentation of producing organisms and the extraction and purification of this compound and related compounds, based on published literature.

Fermentation Protocol for Streptomyces sp. BK 190

This protocol is adapted from the study on the production of Elaiomycins B and C.

3.1.1. Media and Culture Conditions:

-

Seed Medium (ISP-2):

-

Yeast extract: 4 g/L

-

Malt extract: 10 g/L

-

Glucose: 4 g/L

-

Adjust pH to 7.2 before sterilization.

-

-

Production Medium (Oatmeal Medium):

-

Oatmeal: 20 g/L

-

Trace element solution: 1 mL/L

-

Adjust pH to 7.2 before sterilization.

-

-

Inoculum Preparation:

-

Inoculate a 250 mL flask containing 50 mL of ISP-2 medium with a spore suspension or a mycelial plug of Streptomyces sp. BK 190.

-

Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours to generate a seed culture.

-

-

Production Fermentation:

-

Inoculate a 20 L fermenter containing oatmeal medium with the seed culture (5% v/v).

-

Carry out the fermentation at 28°C for 96 hours.

-

Maintain aeration at a rate of 0.5 volume of air per volume of medium per minute (vvm) and agitation at 1000 rpm.

-

Extraction and Purification of Elaiomycins

This protocol describes the isolation of this compound, this compound B, and C from the fermentation broth of Streptomyces sp. BK 190.[1]

3.2.1. Extraction from Culture Filtrate:

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

Pass the culture filtrate through an Amberlite XAD-16 resin column (2 L resin volume).

-

Elute the adsorbed compounds from the resin with methanol.

-

Concentrate the methanolic eluate in vacuo to an aqueous residue.

-

Extract the aqueous residue three times with an equal volume of ethyl acetate.

-

Combine the ethyl acetate fractions and concentrate to dryness to yield the crude extract.

3.2.2. Extraction from Mycelium:

-

Extract the mycelial cake twice with a 1:1 mixture of methanol and acetone.

-

Combine the extracts and concentrate in vacuo to an aqueous residue.

-

Re-extract the aqueous residue three times with ethyl acetate.

-

Combine the ethyl acetate fractions and concentrate to dryness.

3.2.3. Purification:

-

Dissolve the crude extract in a minimal amount of dichloromethane.

-

Apply the dissolved extract to a diol-modified silica gel column.

-

Elute the column with a linear gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).

-

Further purify the fractions containing the target compounds using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Achieve final purification of individual Elaiomycins by preparative reversed-phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column and an appropriate mobile phase, such as a methanol-water gradient.

Biosynthetic Pathway and Visualization

The biosynthesis of this compound is not yet fully elucidated. However, the well-characterized pathway of a related azoxy compound, valanimycin, provides a strong model for the key enzymatic steps likely involved in this compound formation.[4][5] The proposed pathway involves the modification of precursor amino acids and fatty acids, followed by the crucial N-N bond formation and subsequent oxidation to the azoxy group.

Proposed Biosynthetic Pathway of this compound

The biosynthesis is hypothesized to start from L-serine and an octanoyl-CoA precursor. The key steps are likely to include:

-

Activation and Modification of Precursors: Initial enzymatic modifications of L-serine and the fatty acid chain.

-

N-N Bond Formation: A crucial step catalyzed by a hydrazine synthase-like enzyme, forming a hydrazine intermediate.

-

Oxidation to Azoxy Group: The final step involves the oxidation of the hydrazine intermediate to form the characteristic azoxy functional group, likely catalyzed by a non-heme diiron enzyme.

Below is a logical diagram representing a generalized experimental workflow for the discovery and characterization of novel this compound-type compounds from Streptomyces.

Caption: Workflow for discovery of new Elaiomycins.

References

- 1. Reconstitution of the Final Steps in the Biosynthesis of Valanimycin Reveals the Origin of Its Characteristic Azoxy Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of valanimycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Jietacins, azoxy antibiotics with potent nematocidal activity: Design, synthesis, and biological evaluation against parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Reconstitution of the Final Steps in the Biosynthesis of Valanimycin Reveals the Origin of its Characteristic Azoxy Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Elaiomycin and Acetylcholinesterase: A Technical Examination of a Misattributed Inhibition

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the topic of elaiomycin as a potential inhibitor of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system.[1][2][3][4] Contrary to the premise of direct inhibition by this compound, this paper will present evidence from the scientific literature demonstrating that while this compound itself is inactive against AChE, its structural analogs, this compound B and C, have been identified as inhibitors.[5] This guide will provide a comprehensive overview of the available data, detailed experimental methodologies for assessing AChE inhibition, and visualizations of the experimental workflow and the broader context of cholinergic signaling.

Introduction to this compound and Acetylcholinesterase

This compound is a natural product first isolated from Streptomyces gelaticus.[6][7] It possesses a unique azoxy functional group and has been primarily investigated for its antibiotic properties, particularly against Mycobacterium tuberculosis.[6][7] The broader family of elaiomycins includes several related structures, such as elaiomycins B, C, K, and L.[5][7][8][9][10][11]

Acetylcholinesterase is a critical enzyme that catalyzes the breakdown of the neurotransmitter acetylcholine, playing a vital role in terminating synaptic transmission at cholinergic synapses.[1][4][12] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[3][4][13] This mechanism is the basis for the therapeutic effects of AChE inhibitors in conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[1][4][12][13]

Quantitative Data on this compound Analogs as Acetylcholinesterase Inhibitors

A key study by Jang et al. (2011) investigated the biological activities of elaiomycins B and C, isolated from Streptomyces sp. BK 190, alongside this compound. The study revealed that while this compound showed no inhibitory activity against acetylcholinesterase, elaiomycins B and C were indeed active.[5] The quantitative data from this study are summarized in the table below.

| Compound | Target Enzyme | IC50 Value (µM) | Source |

| This compound | Acetylcholinesterase | Inactive | [5] |

| This compound B | Acetylcholinesterase | 1.0 | [5] |

| This compound C | Acetylcholinesterase | 2.0 | [5] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The following is a detailed methodology for a typical in vitro acetylcholinesterase inhibition assay based on the Ellman's method, a widely used colorimetric technique.[12][14][15]

3.1. Principle

This assay measures the activity of acetylcholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The increase in absorbance at 412 nm is proportional to the enzyme's activity. The inhibitory potential of a test compound is determined by its ability to reduce the rate of this color change.

3.2. Materials and Reagents

-

Acetylcholinesterase (AChE) from electric eel (or other appropriate source)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compounds (e.g., this compound, this compound B, this compound C) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Eserine or Donepezil)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

3.3. Assay Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare stock solutions of ATCI and DTNB in phosphate buffer.

-

Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

-

-

Assay in 96-Well Plate:

-

To each well of a 96-well plate, add:

-

140 µL of 0.1 M phosphate buffer (pH 8.0)

-

10 µL of the test compound solution (or solvent for control wells)

-

10 µL of AChE solution (1 U/mL)

-

-

Incubate the plate for 10-15 minutes at 25°C.[14]

-

Following the pre-incubation, add 10 µL of 10 mM DTNB to each well.[14]

-

Initiate the enzymatic reaction by adding 10 µL of 14 mM ATCI to each well.[14]

-

-

Data Acquisition:

-

Immediately after adding the substrate, shake the plate for 1 minute.

-

Measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-20 minutes using a microplate reader.[15]

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

The percent inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] * 100

-

Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the acetylcholinesterase inhibition assay.

References

- 1. Microbial acetylcholinesterase inhibitors for Alzheimer’s therapy: recent trends on extraction, detection, irradiation-assisted production improvement and nano-structured drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. ANTICHOLINESTERASES - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Elaiomycins K and L, new azoxy antibiotics from Streptomyces sp. Tü 6399* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound B | C29H54N2O3 | CID 54754154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aminer.org [aminer.org]

- 12. mdpi.com [mdpi.com]

- 13. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 15. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

Elaiomycin: A Physicochemical and Biological Deep Dive for the Research Professional

An In-depth Technical Guide

This whitepaper provides a comprehensive overview of the physicochemical properties of Elaiomycin, a naturally occurring antibiotic. It is intended for researchers, scientists, and drug development professionals, offering a centralized resource of key data, experimental methodologies, and an exploration of its biological context. All quantitative data is presented in clear tabular formats, and detailed experimental protocols are provided to facilitate reproducibility. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to enhance understanding.

Core Physicochemical Properties

This compound, first isolated from Streptomyces hepaticus, is a pale yellow oil characterized by its unique azoxyalkene structure.[1][2] Its fundamental physicochemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₆N₂O₃ | [1][3][4][5] |

| Molecular Weight | 258.36 g/mol | [1][3][4][5] |

| Appearance | Pale yellow oil | [1][2] |

| CAS Number | 23315-05-1 | [1][3][5] |

| Optical Rotation | [α]D²⁶ +38.4° (c = 2.8 in absolute ethanol) | [1] |

| Refractive Index | nD²⁵ 1.4798 | [1][2] |

| UV Maximum Absorption (λmax) | 237.5 nm (in ethanol) | [1] |

Solubility and Stability Profile

This compound exhibits limited solubility in aqueous solutions but is readily soluble in most common organic solvents. It maintains stability in neutral to slightly acidic aqueous environments and is stable in air. However, it decomposes in alkaline conditions, such as in 0.1N NaOH, resulting in a yellow product.[1][2]

| Solvent | Solubility | Source(s) |

| Water | Sparingly soluble | [1][2] |

| Common Organic Solvents | Soluble | [1][2] |

| Condition | Stability | Source(s) |

| Air | Stable | [1][2] |

| Neutral or Slightly Acidic Aqueous Solution | Stable | [1][2] |

| 0.1N NaOH | Decomposes | [1] |

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound. The following protocol is a standard procedure that can be adapted for this compound.

UV-Visible Spectroscopy for Concentration Determination

UV-Visible spectrophotometry can be employed to determine the concentration of this compound in solution, leveraging its chromophore that absorbs in the UV range.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound and its analogs.

Biological Activity and Signaling Pathways

This compound is known for its tuberculostatic activity, inhibiting the growth of Mycobacterium tuberculosis.[1] However, it has also been reported to have carcinogenic properties.[1] The precise mechanism of action and the specific cellular signaling pathways affected by this compound are not yet well-elucidated in publicly available literature. Some studies on other novel antibiotics suggest that they can induce apoptosis in cancer cells. For instance, the antibiotic boningmycin has been shown to induce apoptosis and cellular senescence in human hepatoma HepG2 cells. While the direct signaling pathways affected by this compound remain an area for further investigation, a general workflow for elucidating the mechanism of action of a novel antibiotic is presented below.

Conclusion

This technical guide consolidates the currently available physicochemical data for this compound and provides standardized protocols for its further investigation. While its fundamental properties are well-documented, a significant knowledge gap remains concerning its precise mechanism of action and the specific signaling pathways it modulates. The provided workflows offer a roadmap for future research to unravel the complex biological activities of this intriguing natural product, which is crucial for any potential therapeutic development.

References

- 1. Phenotypic screening of compound libraries as a platform for the identification of antibiotic adjuvants: Identification of colistin adjuvants from a natural product library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. pubs.rsc.org [pubs.rsc.org]